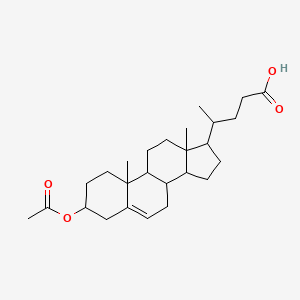

3-(Acetyloxy)chol-5-en-24-oic acid

Overview

Description

“3-(Acetyloxy)chol-5-en-24-oic acid”, also known as Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester, (3α,5β)-, is a chemical compound with the molecular formula C27H44O4 . It has a molecular weight of 432.6359 . Other names for this compound include 5β-Cholanic acid, 3α-hydroxy-, methyl ester, acetate; Acetyllithocholic acid, methyl ester; Methyl lithocholate acetate; Methyl 3α-acetoxylithocholate; 3α-Acetoxy-5β-cholanic acid methyl ester; 5β-Cholan-24-oic acid, 3α-hydroxy-, methyl ester, acetate; Methyl 3-O-acetyllithocholate; Lithocholic acid, acetate, methyl ester .

Molecular Structure Analysis

The IUPAC Standard InChI for “3-(Acetyloxy)chol-5-en-24-oic acid” is InChI=1S/C27H44O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17,19-24H,6-16H2,1-5H3/t17-,19-,20-,21+,22-,23+,24+,26+,27-/m0/s1 . The chemical structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis

The molecular weight of “3-(Acetyloxy)chol-5-en-24-oic acid” is 432.6359 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the web search results.Scientific Research Applications

Chemical Synthesis and Structural Analysis

- 3-(Acetyloxy)chol-5-en-24-oic acid and related compounds have been explored in various chemical syntheses. For instance, Aggarwal et al. (1992) described the chemical synthesis of tetrahydroxy cholanoic acids, highlighting the diverse potential of similar compounds in synthetic chemistry (Aggarwal, Batta, Salen, & Shefer, 1992). Similarly, studies by Herz et al. (1991) on inhibitors of sterol synthesis involved the efficient and specific side-chain oxidation of similar compounds, demonstrating their role in advancing the field of synthetic organic chemistry (Herz, Swaminathan, Wilson, & Schroepfer, 1991).

Metabolic and Physiological Studies

- Compounds structurally related to 3-(Acetyloxy)chol-5-en-24-oic acid are also significant in physiological and metabolic studies. Research by Javitt et al. (1984) on neonatal cholestasis, for example, involved the metabolism of a similar monohydroxy bile acid, providing insights into bile acid synthesis and associated disorders (Javitt, Kok, Gut, Rajagopalan, & Budai, 1984).

Biochemical Characterization and Application

- The biochemical characterization of related bile acids has been a focus in several studies. Pellicciari et al. (1989) investigated the physicochemical properties of trihydroxylated bile acids, contributing to a better understanding of bile acid chemistry and their potential applications in biochemistry (Pellicciari, Natalini, Roda, Machado, & Marinozzi, 1989).

Research in Drug Metabolism and Disposition

- Studies on the biotransformation of lithocholic acid by human hepatic microsomes, such as the research conducted by Deo and Bandiera (2009), involve compounds with structural similarities to 3-(Acetyloxy)chol-5-en-24-oic acid, indicating their importance in understanding human liver metabolism and the detoxification process (Deo & Bandiera, 2009).

Exploration of Steroidal Structures in Biology

- Research exploring steroidal structures, such as the work of Wang et al. (2009) on cholesten-oic acid derivatives from a soft coral, demonstrates the biological relevance and diversity of steroidal compounds including those structurally related to 3-(Acetyloxy)chol-5-en-24-oic acid (Wang, Lee, Nakazawa, Ukai, Mangindaan, Wewengkang, Rotinsulu, Kobayashi, Tsukamoto, & Namikoshi, 2009).

properties

IUPAC Name |

4-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O4/c1-16(5-10-24(28)29)21-8-9-22-20-7-6-18-15-19(30-17(2)27)11-13-25(18,3)23(20)12-14-26(21,22)4/h6,16,19-23H,5,7-15H2,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALICPRCDQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310360 | |

| Record name | 3-(Acetyloxy)chol-5-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetyloxy)chol-5-en-24-oic acid | |

CAS RN |

19462-13-6 | |

| Record name | NSC226154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Acetyloxy)chol-5-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

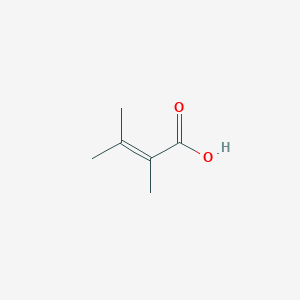

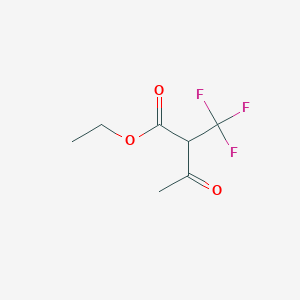

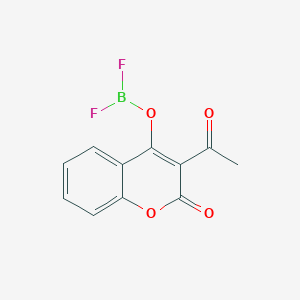

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.